![molecular formula C22H21NO3S2 B2738351 (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448127-92-1](/img/structure/B2738351.png)
(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a phenylsulfonyl piperidine derivative . It is a part of a class of compounds that have been studied for their potential therapeutic applications . The empirical formula of the compound is C17H18N2O3S and it has a molecular weight of 330.40 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylsulfonyl group attached to a piperidine ring, which is further attached to a phenyl ring . The exact structure can be determined by advanced spectroscopic techniques.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has an empirical formula of C17H18N2O3S and a molecular weight of 330.40 . Further physical and chemical properties can be determined through experimental analysis.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
This compound has been mentioned in the context of pharmaceutical compositions . It’s suggested that it could be used to inhibit 11 β-hydroxysteroid dehydrogenase type 1 . This inhibition could potentially be used to treat disorders that are ameliorated by the inhibition of this enzyme .
Treatment of Metabolic Syndrome
The metabolic syndrome, which includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders such as ischaemic (coronary) heart disease, could potentially be treated with this compound .
Treatment of CNS Disorders
There’s potential for this compound to be used in the treatment of CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Treatment of Myocardial Infarction
The compound offers therapeutic potential in the treatment of myocardial infarction, as inhibition of 11 β-HSDI may enhance revascularisation of ischaemic tissues .
Use in Suzuki–Miyaura Coupling
While not directly related to the compound , a similar compound, Phenyl (4- (phenylsulfonyl)piperazin-1-yl)methanone, has been used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that “(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” could have similar applications in this area.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c24-22(18-8-6-17(7-9-18)19-12-15-27-16-19)23-13-10-21(11-14-23)28(25,26)20-4-2-1-3-5-20/h1-9,12,15-16,21H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPESHRZSOJEKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.